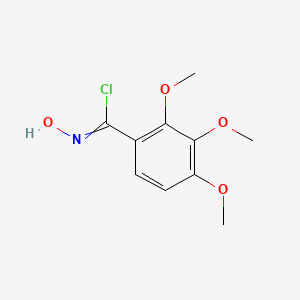
3-Chloro-2-hydrazinyl-4-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-hydrazinyl-4-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom, a hydrazine group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydrazinyl-4-methoxypyridine typically involves the reaction of 3-chloro-2-methoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the hydrazine group replaces a leaving group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-hydrazinyl-4-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-hydrazinyl-4-methoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-hydrazinyl-4-methoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methoxypyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Hydrazinyl-4-methoxypyridine: Lacks the chlorine atom, which may affect its reactivity and applications.
4-Methoxy-2-hydrazinylpyridine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
3-Chloro-2-hydrazinyl-4-methoxypyridine is unique due to the presence of both the chlorine atom and the hydrazine group on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C6H8ClN3O |
|---|---|
Molekulargewicht |
173.60 g/mol |
IUPAC-Name |
(3-chloro-4-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3O/c1-11-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
YQMPFDUKIFGHSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)


![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)



![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)


